3,4,5-Trimethoxybenzylisocyanide

Description

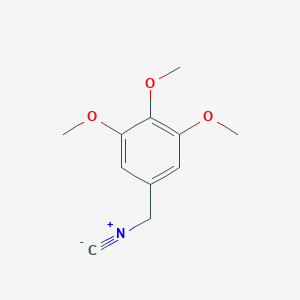

Structure

3D Structure

Properties

IUPAC Name |

5-(isocyanomethyl)-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGKDRXRTUOFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332314 | |

| Record name | 3,4,5-Trimethoxybenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165459-74-5 | |

| Record name | 3,4,5-Trimethoxybenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4,5-Trimethoxybenzylisocyanide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzyl isocyanide is a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures through isocyanide-based multicomponent reactions. Its unique electronic and steric properties, conferred by the trimethoxyphenyl moiety, make it a reagent of interest for generating diverse compound libraries in drug discovery and materials science. This guide provides a comprehensive overview of the most reliable and efficient synthetic route to this isocyanide, focusing on the dehydration of a formamide precursor. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and discuss critical safety considerations for handling the reagents and products involved.

Introduction: The Synthetic Value of Isocyanides

Isocyanides, or isonitriles, are a class of organic compounds characterized by a terminal isocyano functional group (-N≡C). This functional group possesses a unique electronic structure, allowing it to act as both a nucleophile and an electrophile, which makes isocyanides exceptionally versatile synthetic reagents.[1][2] Their most prominent application is in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex, peptide-like molecules from simple starting materials in a single pot.[1][2][3][4][5][6][7]

The 3,4,5-trimethoxybenzyl moiety is derived from gallic acid and is a common structural motif in a number of pharmacologically active compounds, including the antibacterial drug Trimethoprim.[8][9] The incorporation of this group into an isocyanide scaffold creates a powerful synthetic tool for accessing novel chemical space in drug development programs.

Strategic Approach: The Formamide Dehydration Route

The most common and practical method for synthesizing isocyanides involves a two-step sequence: the formylation of a primary amine followed by the dehydration of the resulting formamide.[1][2][10] This strategy is favored due to the high availability of primary amine starting materials and the generally high yields and purity achieved in both steps.

Causality of Reagent Choice

For the critical dehydration step, several reagents can be employed, including phosphorus oxychloride (POCl₃), phosgene, diphosgene, and tosyl chloride, typically in the presence of a base like triethylamine or pyridine.[1][2] Among these, phosphorus oxychloride (POCl₃) is often the most practical and preferred dehydrating agent.[1][2]

-

Efficacy: POCl₃ is highly effective at dehydrating formamides to isocyanides, often resulting in high yields.[10][11][12]

-

Safety & Handling: While corrosive and requiring careful handling, POCl₃ is generally considered safer and easier to manage than gaseous phosgene or its liquid surrogates (diphosgene, triphosgene).

-

Byproducts: The reaction with POCl₃ generates inorganic phosphate byproducts, which are typically easier to remove during aqueous workup compared to the organic byproducts generated by reagents like tosyl chloride.[2]

A recent development has shown that using triethylamine not just as a base but as the solvent itself can lead to a highly efficient, rapid (less than 5 minutes), and more environmentally friendly protocol.[1][11][12]

Experimental Protocols

Disclaimer: These procedures are intended for use by trained professional chemists in a properly equipped laboratory. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part 1: Synthesis of N-(3,4,5-trimethoxybenzyl)formamide

The precursor formamide is synthesized by the formylation of 3,4,5-trimethoxybenzylamine.

Materials:

-

3,4,5-Trimethoxybenzylamine

-

Ethyl formate

-

Anhydrous solvent (e.g., Toluene or THF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4,5-trimethoxybenzylamine (1.0 eq) in a minimal amount of the chosen anhydrous solvent.

-

Add an excess of ethyl formate (3.0-5.0 eq).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.

-

The resulting crude N-(3,4,5-trimethoxybenzyl)formamide is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.

Part 2: Synthesis of 3,4,5-Trimethoxybenzylisocyanide

This protocol is adapted from the highly efficient POCl₃/triethylamine method.[1][11][12]

Materials:

-

N-(3,4,5-trimethoxybenzyl)formamide

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Triethylamine (TEA), anhydrous

-

Anhydrous dichloromethane (DCM) (optional, for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), place N-(3,4,5-trimethoxybenzyl)formamide (1.0 eq).

-

Solvent Addition: Add anhydrous triethylamine to the flask to act as both the base and solvent. The concentration should be approximately 0.5 M.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq) dropwise via a syringe. The addition should be slow to control the exothermic reaction.

-

Reaction: The reaction is typically very fast and can be complete within 5-15 minutes at 0 °C.[1][11][12] Monitor the reaction by TLC (staining with KMnO₄ can help visualize the isocyanide).

-

Workup:

-

Once the reaction is complete, carefully quench the mixture by pouring it over crushed ice and saturated NaHCO₃ solution. Caution: This is an exothermic process.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure. Caution: Isocyanides are volatile and have extremely unpleasant odors. Use a well-ventilated rotary evaporator.

-

The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Data Summary

The following table summarizes typical reaction parameters. Yields are highly dependent on the purity of starting materials and the precise execution of the protocol.

| Step | Reactant | Reagent | Conditions | Typical Time | Typical Yield |

| 1. Formylation | 3,4,5-Trimethoxybenzylamine | Ethyl Formate | Reflux | 12-24 h | >90% |

| 2. Dehydration | N-(3,4,5-trimethoxybenzyl)formamide | POCl₃ / TEA | 0 °C | 5-15 min | 85-98%[1][11] |

Safety and Handling

Chemical Hazard Overview:

-

Isocyanides: Many volatile isocyanides are known for their extremely powerful and unpleasant odors.[1][2][13] They can be toxic, and exposure should be minimized. Always handle in a high-performance fume hood.[13]

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. Must be handled with extreme care using appropriate gloves (e.g., butyl rubber), eye protection, and a lab coat.

-

Triethylamine (TEA): Flammable, corrosive, and has a strong fishy odor. Can cause severe skin and eye irritation.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

Personal Protective Equipment (PPE):

-

Eyes: Chemical safety goggles or a full-face shield are mandatory.[14]

-

Skin: Wear a lab coat and appropriate chemical-resistant gloves. Butyl rubber gloves are recommended when handling POCl₃.

-

Respiratory: All operations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[15][16]

Waste Disposal:

-

Quench any residual POCl₃ carefully before disposal.

-

Dispose of all chemical waste according to institutional and local regulations. Isocyanide-containing waste should be treated with bleach or acid to hydrolyze the functional group before disposal.

Conclusion

The synthesis of 3,4,5-Trimethoxybenzyl isocyanide via the dehydration of its formamide precursor is a robust and efficient method. The use of phosphorus oxychloride in triethylamine as a solvent offers a particularly rapid and high-yielding approach. By adhering to the detailed protocols and stringent safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for application in multicomponent reactions and the broader field of medicinal chemistry.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 4. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. safework.nsw.gov.au [safework.nsw.gov.au]

- 15. hsa.ie [hsa.ie]

- 16. actsafe.ca [actsafe.ca]

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 3,4,5-Trimethoxybenzyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4,5-trimethoxybenzyl isocyanide, a versatile reagent in modern organic synthesis. We will delve into its chemical and physical properties, synthetic routes, characteristic reactivity, and applications, with a particular focus on its role in constructing complex molecular architectures relevant to medicinal chemistry.

3,4,5-Trimethoxybenzyl isocyanide is an aromatic isonitrile featuring a core 3,4,5-trimethoxyphenyl moiety. This structural motif is a well-established pharmacophore found in a variety of natural products and synthetic drugs, making this isocyanide a valuable building block for drug discovery.[1]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source/Notes |

| IUPAC Name | 1-(isocyanomethyl)-3,4,5-trimethoxybenzene | --- |

| Molecular Formula | C₁₁H₁₃NO₃ | --- |

| Molecular Weight | 207.23 g/mol | --- |

| CAS Number | 351003-01-5 | --- |

| Appearance | Expected to be a solid at room temperature | Inferred from related structures |

| Melting Point | 84-88 °C | For the related isocyanate |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF) | Inferred from general isocyanide behavior |

Note: Specific experimental data for 3,4,5-trimethoxybenzyl isocyanide is limited. Some properties are inferred from structurally similar compounds like the corresponding isocyanate and cyanide derivatives.

Synthesis and Preparation

The synthesis of 3,4,5-trimethoxybenzyl isocyanide typically involves a multi-step sequence starting from commercially available precursors like 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzyl alcohol. The most common and practical approach is the dehydration of the corresponding N-formamide.[2][3]

Synthetic Workflow

The overall transformation can be visualized as a three-step process:

-

Reduction: Conversion of 3,4,5-trimethoxybenzaldehyde to 3,4,5-trimethoxybenzyl alcohol.

-

Amination/Formylation: Conversion of the alcohol to the primary amine, followed by formylation to yield N-(3,4,5-trimethoxybenzyl)formamide.

-

Dehydration: Dehydration of the formamide to produce the target isocyanide.

Alternatively, the benzyl alcohol can be converted to 3,4,5-trimethoxybenzyl bromide, which then undergoes amination.[4]

Caption: Synthetic pathway to 3,4,5-Trimethoxybenzyl Isocyanide.

Experimental Protocol: Synthesis via Formamide Dehydration

This protocol is a representative method adapted from established procedures for isocyanide synthesis.[2][5]

Step 1: Synthesis of N-(3,4,5-trimethoxybenzyl)formamide

-

(This intermediate's synthesis from 3,4,5-trimethoxybenzyl amine is assumed as a standard procedure.)

Step 2: Dehydration to 3,4,5-Trimethoxybenzyl Isocyanide

-

Inert Atmosphere: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N-(3,4,5-trimethoxybenzyl)formamide (1 equivalent) in anhydrous triethylamine (used as both solvent and base) and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, ~1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C. The addition is highly exothermic.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for approximately 5-10 minutes. The reaction is typically very fast.[2]

-

Work-up: Quench the reaction by carefully pouring the mixture over ice water. Extract the aqueous layer with dichloromethane (DCM) or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Causality: The use of a strong dehydrating agent like POCl₃ in the presence of a non-nucleophilic base (triethylamine) is crucial. The base neutralizes the HCl generated, preventing side reactions and driving the dehydration to completion.[5] Performing the reaction at low temperature controls the exothermic nature of the reaction and minimizes byproduct formation.

Chemical Reactivity and Mechanistic Pathways

The isocyanide functional group is characterized by its unique electronic structure—a formally divalent carbon atom—which imparts it with nucleophilic and electrophilic character. This duality makes it a powerful synthon, particularly in multicomponent reactions (MCRs).

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a cornerstone of isocyanide chemistry, combining an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to generate an α-acyloxy amide in a single, atom-economical step.[6][7]

Mechanism: The reaction is believed to proceed through a concerted, non-ionic pathway, especially in apolar solvents, where hydrogen bonding plays a key role.[8][9]

-

An H-bonded cluster forms between the carbonyl and the carboxylic acid.

-

The isocyanide carbon attacks the activated carbonyl carbon.

-

The carboxylate oxygen simultaneously attacks the isocyanide carbon, forming a cyclic transition state.

-

This intermediate rearranges to a more stable α-adduct.

-

A final, irreversible acyl transfer (Mumm rearrangement) yields the stable α-acyloxy amide product.[10]

Caption: Simplified mechanism of the Passerini reaction.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is another powerful MCR that combines four components: an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid, to produce a bis-amide product.[11][12] This reaction is exceptionally efficient for rapidly building peptide-like scaffolds.[13]

Mechanism:

-

Imine Formation: The amine and carbonyl compound condense to form an imine (or a protonated iminium ion).[14]

-

Nucleophilic Attack: The isocyanide carbon performs a nucleophilic attack on the iminium ion, generating a highly reactive nitrilium ion intermediate.[11][12]

-

Carboxylate Trapping: The carboxylate anion traps the nitrilium ion.

-

Mumm Rearrangement: A subsequent intramolecular acyl transfer (Mumm rearrangement) occurs, which is irreversible and drives the entire reaction sequence to completion, yielding the final bis-amide product.[12]

Caption: Key steps in the Ugi four-component reaction.

Applications in Medicinal Chemistry and Drug Discovery

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, most notably as a key component of the antibacterial drug Trimethoprim.[15][16] It is also found in numerous potent anticancer agents that act as tubulin polymerization inhibitors.[1][17][18]

The utility of 3,4,5-trimethoxybenzyl isocyanide lies in its ability to introduce this valuable TMP pharmacophore into complex molecules with high efficiency using the Passerini and Ugi reactions. These MCRs are central to diversity-oriented synthesis (DOS) and the generation of large chemical libraries for high-throughput screening.[12] By varying the other components in the Ugi and Passerini reactions, researchers can rapidly generate hundreds of novel compounds built around the TMP core, exploring the chemical space around a target to identify new therapeutic leads.[19][20]

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | ~6.5-6.7 ppm (s, 2H, Ar-H), ~4.6 ppm (s, 2H, -CH₂-NC), ~3.8-3.9 ppm (s, 9H, 3 x -OCH₃) |

| ¹³C NMR | ~158-160 ppm (-N≡C), ~154 ppm (Ar-C-O), ~138 ppm (Ar-C-O), ~125 ppm (Ar-C-CH₂), ~105 ppm (Ar-C-H), ~61 ppm (para-OCH₃), ~56 ppm (ortho-OCH₃), ~45 ppm (-CH₂-NC) |

| IR (Infrared) | ~2150 cm⁻¹ (strong, sharp, -N≡C stretch), ~2800-3000 cm⁻¹ (C-H stretches), ~1600, 1500 cm⁻¹ (C=C aromatic stretches), ~1125 cm⁻¹ (strong, C-O stretch) |

Note: Chemical shifts are approximate and will vary based on the solvent used.[22]

Safety, Handling, and Storage

Isocyanides as a class are known for their potent, unpleasant odors and potential toxicity. Aromatic isocyanates, a related class, are known respiratory and dermal sensitizers.[23] Therefore, stringent safety protocols must be followed.

-

Engineering Controls: All manipulations should be performed in a well-ventilated certified chemical fume hood.[24]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a full-face shield.[25][26]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use the smallest quantities necessary for the experiment. Keep containers tightly sealed when not in use.[23]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

-

Disposal: Dispose of waste in accordance with institutional and local regulations for hazardous chemical waste.[23]

References

- 1. mdpi.com [mdpi.com]

- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistnotes.com [chemistnotes.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Passerini Reaction [organic-chemistry.org]

- 9. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Ugi reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]

- 15. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 16. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]

- 17. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]

- 23. benchchem.com [benchchem.com]

- 24. lakeland.com [lakeland.com]

- 25. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 26. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

reactivity of the isocyanide group in 3,4,5-Trimethoxybenzylisocyanide

An In-depth Technical Guide to the Reactivity of the Isocyanide Group in 3,4,5-Trimethoxybenzylisocyanide

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the isocyanide functional group within the context of this compound. This molecule serves as a powerful building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the unique electronic nature of the isocyanide, which allows it to participate in a diverse array of chemical transformations, most notably multicomponent reactions (MCRs) and cycloadditions. The presence of the 3,4,5-trimethoxyphenyl moiety, a recognized pharmacophore in numerous bioactive compounds, further enhances its significance. This document delves into the synthesis of the title compound, provides a mechanistic rationale for its key reactions, offers detailed experimental protocols for its application, and discusses its strategic importance in the rapid generation of molecular complexity.

Introduction: The Duality of the Isocyanide Functional Group

Isocyanides, or isonitriles, are a fascinating class of organic compounds characterized by a terminal nitrogen atom triple-bonded to a carbon atom, which is in turn bonded to an organic substituent (R-N≡C). The isocyanide functional group is often described as having a "Jekyll and Hyde" personality due to its dual electronic character. It can be represented by two principal resonance structures:

-

A zwitterionic form: R-N⁺≡C⁻, which highlights the nucleophilic character of the carbon atom.

-

A carbene-like form: R-N=C:, which emphasizes its ability to undergo insertion and cycloaddition reactions.

This electronic ambivalence is the cornerstone of its rich and varied reactivity. In this compound, this reactive isocyanide is attached to a benzyl group bearing three methoxy substituents. These electron-donating groups on the phenyl ring can subtly influence the electronic properties of the isocyanide, while the benzyl methylene spacer provides conformational flexibility. The 3,4,5-trimethoxyphenyl scaffold itself is a privileged structure found in a range of biologically active molecules, including the antibacterial drug Trimethoprim and the tubulin polymerization inhibitor Combretastatin A-4.[1][2] The combination of this potent pharmacophore with the versatile isocyanide handle makes this compound a highly valuable synthon for constructing libraries of potential drug candidates.[3]

Synthesis of this compound

The preparation of isocyanides is commonly achieved through the dehydration of the corresponding formamide. This transformation is a reliable and scalable method for accessing a wide variety of isocyanides.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from benzylamine to isocyanide.

Experimental Protocol: Synthesis from 3,4,5-Trimethoxybenzylamine

Materials:

-

3,4,5-Trimethoxybenzylamine

-

Ethyl Formate

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Part A: Synthesis of N-(3,4,5-Trimethoxybenzyl)formamide

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5-Trimethoxybenzylamine (1.0 eq) in an excess of ethyl formate (10-15 eq).

-

Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethyl formate under reduced pressure using a rotary evaporator. The resulting crude N-(3,4,5-Trimethoxybenzyl)formamide is typically a solid or viscous oil and can be used in the next step without further purification.

Part B: Dehydration to this compound

-

System Setup: Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagent Addition: Dissolve the crude N-(3,4,5-Trimethoxybenzyl)formamide (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The formation of a thick white precipitate (triethylamine hydrochloride) is observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the formamide starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated NaHCO₃ solution. Caution: Quenching is exothermic and may release gas.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Self-Validation: The successful synthesis of the isocyanide can be confirmed by its characteristic strong and deeply unpleasant odor and a strong, sharp absorption band in the IR spectrum around 2150 cm⁻¹.

Core Reactivity: Multicomponent Reactions (MCRs)

MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains substantial portions of all the starting materials.[4] Isocyanides are stellar participants in MCRs, acting as a "convertible" nucleophile/electrophile.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a cornerstone of isocyanide chemistry, combining an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish an α-acyloxy amide.[5][6] This reaction is highly atom-economical and allows for the rapid assembly of complex, functionalized molecules from simple precursors.[7]

Mechanism: The reaction is believed to proceed through one of two primary pathways depending on the solvent polarity.[5]

-

In Aprotic Solvents (Concerted): A trimolecular reaction is proposed where the components interact in a concerted fashion.[5]

-

In Polar Solvents (Ionic): The carboxylic acid protonates the carbonyl, which is then attacked by the nucleophilic isocyanide carbon. The resulting nitrilium ion is trapped by the carboxylate, followed by an acyl transfer (Mumm rearrangement) to yield the final product.[5]

References

- 1. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 5. Passerini reaction - Wikipedia [en.wikipedia.org]

- 6. Passerini reaction | PPTX [slideshare.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3,4,5-Trimethoxybenzyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzyl isocyanide is a valuable building block in organic synthesis, particularly in the preparation of complex molecules and pharmacologically active compounds. Its unique electronic and steric properties, conferred by the trimethoxyphenyl moiety, make it a desirable synthon in multicomponent reactions, such as the Ugi and Passerini reactions, for the rapid generation of molecular diversity. This guide provides a comprehensive overview of the various synthetic routes to 3,4,5-trimethoxybenzyl isocyanide, with a detailed exploration of the requisite starting materials and the underlying chemical principles governing their transformation.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of 3,4,5-trimethoxybenzyl isocyanide can be approached from several key precursors. The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis. This guide will focus on the most practical and versatile starting materials, outlining the subsequent synthetic steps to the target isocyanide.

The primary and most widely employed strategy involves a two-step sequence starting from 3,4,5-trimethoxybenzylamine . This method, lauded for its reliability and generally high yields, consists of the formylation of the primary amine to the corresponding N-formamide, followed by a dehydration step to furnish the isocyanide.

An alternative pathway commences with 3,4,5-trimethoxybenzyl alcohol , which can be converted to a suitable leaving group, such as a bromide, followed by nucleophilic substitution with a cyanide source. While this route is also viable, it may present challenges related to the handling of toxic cyanide reagents and potential side reactions.

Finally, this guide will also touch upon the synthesis of the key precursors themselves, namely 3,4,5-trimethoxybenzaldehyde , which serves as a common entry point for the synthesis of both the amine and alcohol derivatives.

Route 1: The Amine-to-Isocyanide Pathway

This is the most established and versatile route for the synthesis of 3,4,5-trimethoxybenzyl isocyanide. The overall transformation is depicted below:

Figure 1: The two-step synthesis of 3,4,5-trimethoxybenzyl isocyanide from the corresponding primary amine.

Part 1: Synthesis of the Starting Amine: 3,4,5-Trimethoxybenzylamine

The primary amine is a crucial starting material and can be efficiently prepared from the commercially available 3,4,5-trimethoxybenzaldehyde via reductive amination.

Experimental Protocol: Reductive Amination of 3,4,5-Trimethoxybenzaldehyde

This procedure involves the formation of an imine intermediate from the aldehyde and ammonia, followed by in-situ reduction to the primary amine.

-

Materials: 3,4,5-trimethoxybenzaldehyde, methanol, ammonia solution (e.g., 7N in methanol), sodium borohydride.

-

Procedure:

-

Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of ammonia in methanol (excess, e.g., 10-20 eq) to the aldehyde solution and stir at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH4) (1.5-2.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,4,5-trimethoxybenzylamine.

-

The product can be purified by column chromatography on silica gel if necessary.

-

| Reactant | Reagents | Solvent | Time | Temperature | Yield |

| 3,4,5-Trimethoxybenzaldehyde | NH3 in MeOH, NaBH4 | Methanol | 14-18 h | 0 °C to rt | ~85-95% |

Part 2: Formylation of 3,4,5-Trimethoxybenzylamine

The conversion of the primary amine to its corresponding formamide is a critical step. Several formylating agents can be employed, with formic acid and ethyl formate being common and effective choices.[1][2]

Experimental Protocol: N-formylation with Ethyl Formate

This method is straightforward and avoids the use of corrosive formic acid.[3]

-

Materials: 3,4,5-trimethoxybenzylamine, ethyl formate.

-

Procedure:

-

In a round-bottom flask, combine 3,4,5-trimethoxybenzylamine (1.0 eq) and a large excess of ethyl formate (which can also serve as the solvent).

-

Heat the reaction mixture to reflux (approximately 54 °C) and stir for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the excess ethyl formate under reduced pressure to yield the crude N-(3,4,5-trimethoxybenzyl)formamide.

-

The product is often of sufficient purity for the subsequent dehydration step. If necessary, it can be purified by recrystallization or column chromatography.

-

| Reactant | Reagent | Solvent | Time | Temperature | Yield |

| 3,4,5-Trimethoxybenzylamine | Ethyl Formate | Ethyl Formate | 4-8 h | Reflux | >90% |

Part 3: Dehydration of N-(3,4,5-Trimethoxybenzyl)formamide

The final step in this sequence is the dehydration of the formamide to the isocyanide. Phosphorus oxychloride (POCl₃) in the presence of a base, typically triethylamine (TEA), is a widely used and highly effective reagent for this transformation.[4][5][6]

Experimental Protocol: Dehydration with POCl₃ and Triethylamine

This protocol is rapid and generally provides high yields of the desired isocyanide.[7]

-

Materials: N-(3,4,5-trimethoxybenzyl)formamide, phosphorus oxychloride (POCl₃), triethylamine (TEA), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve N-(3,4,5-trimethoxybenzyl)formamide (1.0 eq) in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (2.0-2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction progress by TLC or by observing the disappearance of the formamide starting material.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3,4,5-trimethoxybenzyl isocyanide can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate).

-

| Reactant | Reagents | Solvent | Time | Temperature | Yield |

| N-(3,4,5-Trimethoxybenzyl)formamide | POCl₃, TEA | Dichloromethane | 1-2 h | 0 °C | ~80-95% |

Route 2: The Halide-to-Isocyanide Pathway

An alternative approach to 3,4,5-trimethoxybenzyl isocyanide involves the nucleophilic substitution of a benzyl halide with a cyanide source. This route typically starts from 3,4,5-trimethoxybenzyl alcohol.

Figure 2: The two-step synthesis of 3,4,5-trimethoxybenzyl isocyanide from the corresponding alcohol.

Part 1: Synthesis of the Starting Alcohol: 3,4,5-Trimethoxybenzyl Alcohol

Similar to the amine synthesis, the corresponding alcohol can be readily prepared by the reduction of 3,4,5-trimethoxybenzaldehyde.

Experimental Protocol: Reduction of 3,4,5-Trimethoxybenzaldehyde

A mild reducing agent such as sodium borohydride is typically used for this transformation.

-

Materials: 3,4,5-trimethoxybenzaldehyde, methanol, sodium borohydride.

-

Procedure:

-

Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq) portion-wise.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate to give the crude alcohol, which is often pure enough for the next step.

-

| Reactant | Reagent | Solvent | Time | Temperature | Yield |

| 3,4,5-Trimethoxybenzaldehyde | NaBH4 | Methanol | 1-2 h | 0 °C to rt | >95% |

Part 2: Conversion of the Alcohol to 3,4,5-Trimethoxybenzyl Bromide

The hydroxyl group is a poor leaving group and must be converted to a better one, such as a bromide, for the subsequent nucleophilic substitution.

Experimental Protocol: Bromination of 3,4,5-Trimethoxybenzyl Alcohol

Phosphorus tribromide (PBr₃) is a common and effective reagent for this conversion.

-

Materials: 3,4,5-trimethoxybenzyl alcohol, phosphorus tribromide (PBr₃), anhydrous dichloromethane.

-

Procedure:

-

Dissolve 3,4,5-trimethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool to 0 °C.

-

Slowly add a solution of phosphorus tribromide (0.33-0.5 eq) in dichloromethane dropwise.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto ice water to quench the excess PBr₃.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude bromide.

-

| Reactant | Reagent | Solvent | Time | Temperature | Yield |

| 3,4,5-Trimethoxybenzyl alcohol | PBr₃ | Dichloromethane | 2-4 h | 0 °C to rt | ~85-95% |

Part 3: Conversion of 3,4,5-Trimethoxybenzyl Bromide to the Isocyanide

The final step is the reaction of the benzyl bromide with a cyanide source. The choice of cyanide reagent is crucial, as alkali metal cyanides (e.g., NaCN, KCN) typically yield the nitrile as the major product, while silver cyanide (AgCN) favors the formation of the isocyanide.[8][9][10]

Experimental Protocol: Isocyanide Formation with Silver Cyanide

This reaction proceeds via an SN1-like mechanism, where the silver ion assists in the departure of the bromide and the subsequent attack of the nitrogen atom of the cyanide ion.

-

Materials: 3,4,5-trimethoxybenzyl bromide, silver cyanide (AgCN), a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Procedure:

-

To a solution of 3,4,5-trimethoxybenzyl bromide (1.0 eq) in the chosen solvent, add silver cyanide (1.1-1.5 eq).

-

Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the silver bromide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography.

-

| Reactant | Reagent | Solvent | Time | Temperature | Yield |

| 3,4,5-Trimethoxybenzyl bromide | AgCN | Acetonitrile | 4-12 h | Reflux | Moderate to Good |

Synthesis of the Key Precursor: 3,4,5-Trimethoxybenzaldehyde

The versatility of 3,4,5-trimethoxybenzaldehyde as a starting material warrants a brief discussion of its synthesis. Commercially available, it can also be prepared in the laboratory from more fundamental building blocks. Common industrial routes start from vanillin or p-cresol.[11][12] A laboratory-scale synthesis can be achieved through the methylation of syringaldehyde, which can be obtained from 5-bromovanillin.[6]

Conclusion

This technical guide has outlined the primary synthetic pathways to 3,4,5-trimethoxybenzyl isocyanide, focusing on the readily accessible starting materials: 3,4,5-trimethoxybenzylamine and 3,4,5-trimethoxybenzyl alcohol. The amine-to-isocyanide route, involving formylation and subsequent dehydration, is generally the preferred method due to its high yields and operational simplicity. The halide-to-isocyanide pathway provides a viable alternative. For each key transformation, detailed experimental protocols and reaction parameters have been provided to assist researchers in the practical synthesis of this important isocyanide building block. The choice of the optimal synthetic route will ultimately be guided by factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project.

References

- 1. researchgate.net [researchgate.net]

- 2. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How will you convert the following Ethyl bromide to class 12 chemistry CBSE [vedantu.com]

- 9. embibe.com [embibe.com]

- 10. gauthmath.com [gauthmath.com]

- 11. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4,5-Trimethoxybenzylisocyanide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3,4,5-trimethoxybenzylisocyanide, a molecule of significant interest in medicinal chemistry and organic synthesis. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in numerous bioactive compounds, and understanding the conformational preferences of its derivatives is crucial for rational drug design. This document delves into the synthesis, spectroscopic characterization, and a detailed exploration of the conformational isomers of this compound, drawing upon established principles and data from analogous structures. Experimental protocols and theoretical considerations are presented to offer a complete picture for researchers in the field.

Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl group is a recurring structural motif in a wide array of biologically active molecules, both natural and synthetic. Its presence is notably critical in the antibacterial drug Trimethoprim, where it plays a pivotal role in the inhibition of dihydrofolate reductase.[1][2] The unique electronic and steric properties conferred by the three methoxy substituents significantly influence the molecule's reactivity, solubility, and, most importantly, its interaction with biological targets.[3] Isocyanides, in turn, are versatile functional groups in organic synthesis, particularly in multicomponent reactions that allow for the rapid construction of complex molecular scaffolds.[4] The combination of these two functionalities in this compound makes it a valuable building block for the synthesis of novel pharmaceutical agents. A thorough understanding of its three-dimensional structure and conformational dynamics is therefore paramount for harnessing its full potential in drug discovery.

Molecular Structure and Electronic Properties

The molecular structure of this compound consists of a benzene ring substituted with three methoxy groups at positions 3, 4, and 5, and a benzylisocyanide group at position 1.

The electronic properties of the aromatic ring are significantly influenced by the methoxy groups. As electron-donating groups, they increase the electron density of the benzene ring through resonance, making it more susceptible to electrophilic aromatic substitution. The isocyanide group, with its unique electronic structure featuring a formal positive charge on the nitrogen and a negative charge on the carbon, is a potent nucleophile at the carbon atom and an electrophile at the nitrogen atom.

Synthesis of this compound

A reliable synthetic route to this compound proceeds via a two-step sequence starting from the commercially available 3,4,5-trimethoxybenzyl chloride. The first step involves the synthesis of 3,4,5-trimethoxybenzylamine, which is then converted to the target isocyanide.

Synthesis of 3,4,5-Trimethoxybenzylamine

The synthesis of 3,4,5-trimethoxybenzylamine can be achieved through the reaction of 3,4,5-trimethoxybenzyl chloride with an amine source.[5] A common and effective method is the Gabriel synthesis or direct amination.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzylamine

-

To a solution of 3,4,5-trimethoxybenzyl chloride (1.0 eq) in a suitable solvent such as acetonitrile, add an excess of aqueous ammonia (e.g., 28% solution, 10 eq).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4,5-trimethoxybenzylamine.

-

Purify the crude product by column chromatography on silica gel if necessary.

Conversion of 3,4,5-Trimethoxybenzylamine to this compound

The conversion of the primary amine to the isocyanide can be accomplished through various methods, with one of the most common being the dehydration of the corresponding formamide.[4][6]

Experimental Protocol: Synthesis of this compound

Step A: Formation of N-(3,4,5-Trimethoxybenzyl)formamide

-

Dissolve 3,4,5-trimethoxybenzylamine (1.0 eq) in an excess of ethyl formate.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the excess ethyl formate under reduced pressure to obtain the crude N-(3,4,5-trimethoxybenzyl)formamide.

Step B: Dehydration to this compound

-

Dissolve the crude N-(3,4,5-trimethoxybenzyl)formamide in a dry solvent such as dichloromethane or chloroform under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triphenylphosphine in the presence of a base like triethylamine.[4]

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The two aromatic protons on the benzene ring will appear as a singlet in the aromatic region (typically 6.5-7.5 ppm). The benzylic protons (-CH₂-) will appear as a singlet further upfield (around 4.5-5.0 ppm). The nine protons of the three methoxy groups will likely appear as two distinct singlets: one for the two equivalent methoxy groups at positions 3 and 5, and another for the methoxy group at position 4.[7][8]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The isocyanide carbon is expected to have a characteristic chemical shift in the range of 155-170 ppm.[9] The aromatic carbons will appear in the typical aromatic region (110-160 ppm), with the carbons attached to the methoxy groups showing distinct chemical shifts. The benzylic carbon and the methoxy carbons will also have characteristic signals.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong and sharp absorption band corresponding to the isocyanide (-N≡C) stretching vibration, typically observed in the range of 2100-2150 cm⁻¹.[9] Other characteristic bands will include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the aromatic ring, and C-O stretching vibrations for the methoxy groups.[10]

| Spectroscopic Data | Expected Chemical Shift / Wavenumber |

| ¹H NMR | |

| Aromatic Protons | 6.5 - 7.5 ppm (singlet) |

| Benzyl Protons (-CH₂-) | 4.5 - 5.0 ppm (singlet) |

| Methoxy Protons (C3, C5) | ~3.8 ppm (singlet, 6H) |

| Methoxy Proton (C4) | ~3.7 ppm (singlet, 3H) |

| ¹³C NMR | |

| Isocyanide Carbon (-N≡C) | 155 - 170 ppm |

| Aromatic Carbons | 110 - 160 ppm |

| Benzyl Carbon (-CH₂-) | 45 - 55 ppm |

| Methoxy Carbons | 55 - 65 ppm |

| IR Spectroscopy | |

| Isocyanide Stretch (-N≡C) | 2100 - 2150 cm⁻¹ (strong, sharp) |

| Aromatic C-H Stretch | ~3030 cm⁻¹ |

| Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

| C-O Stretch (Methoxy) | 1000 - 1300 cm⁻¹ |

Conformational Analysis

The overall conformation of this compound is determined by the rotational freedom around several key single bonds. The most significant of these are the rotation of the methoxy groups relative to the benzene ring and the rotation around the C(aryl)-C(benzyl) bond. While a definitive crystal structure of the title compound is not available, extensive crystallographic data on analogous 3,4,5-trimethoxybenzyl derivatives provide a strong basis for predicting its preferred conformations.

Orientation of the Methoxy Groups

Studies on various 3,4,5-trimethoxybenzoyl and benzyl derivatives have consistently shown a preferred orientation for the methoxy groups. The two meta-methoxy groups (at C3 and C5) tend to be coplanar with the benzene ring, with the methyl groups oriented away from the adjacent substituents to minimize steric hindrance. In contrast, the para-methoxy group (at C4) often adopts a conformation where it is nearly perpendicular to the plane of the benzene ring. This out-of-plane orientation is thought to arise from a balance of steric and electronic effects.

Rotation around the C(aryl)-C(benzyl) Bond

The rotation around the single bond connecting the aromatic ring to the benzylic carbon defines the overall shape of the molecule. Computational studies on substituted benzyl systems suggest that the rotational barrier is relatively low, allowing for the existence of multiple low-energy conformers in solution. The primary energetic contributions to this rotational barrier are steric interactions between the isocyanide group and the ortho hydrogens of the benzene ring, as well as interactions with the flanking methoxy groups.

Two principal staggered conformations are anticipated to be of lowest energy:

-

Gauche Conformation: The C-N bond of the isocyanide group is gauche to the C2-C1-C6 plane of the aromatic ring. This conformation minimizes steric clash between the isocyanide and the methoxy groups.

-

Anti Conformation: The C-N bond is anti-periplanar to one of the C-C bonds of the ring.

Due to the symmetry of the 3,4,5-trimethoxyphenyl group, several of these rotamers will be degenerate. The relative populations of these conformers at room temperature will be determined by their small energy differences.

Caption: Key factors influencing the conformation of the molecule.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure, synthesis, and conformational analysis of this compound. The synthetic routes presented are robust and adaptable for laboratory-scale preparation. The predicted spectroscopic data serves as a valuable reference for the characterization of this compound. The conformational analysis, based on data from structurally related molecules, suggests a dynamic molecule with preferred orientations for the methoxy groups and relatively free rotation around the benzylic C-C bond.

For future research, obtaining an experimental crystal structure of this compound would be invaluable for definitively confirming the predicted solid-state conformation. Furthermore, detailed computational studies employing high-level quantum mechanical methods could provide a more quantitative understanding of the rotational energy landscape and the relative populations of different conformers in the gas phase and in solution. Such studies would provide crucial insights for the rational design of novel therapeutics that incorporate this versatile molecular scaffold.

References

- 1. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]

- 2. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isonitrile synthesis by dehydration [organic-chemistry.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. A 13C-NMR and IR study of isocyanides and some of their complexes | Semantic Scholar [semanticscholar.org]

- 10. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]

The Trimethoxybenzyl Group as a Potent Electronic Modulator in Isocyanide Chemistry: A Guide for Advanced Synthesis

An In-depth Technical Guide

Abstract

The isocyanide functional group, with its unique electronic ambivalence, serves as a cornerstone for complex molecular constructions, particularly through multicomponent reactions (MCRs). Its reactivity, however, is acutely sensitive to the electronic nature of its substituent. This technical guide provides an in-depth analysis of the 2,4,6-trimethoxybenzyl (TMB) group as a powerful electron-donating moiety and its profound impact on the reactivity of the isocyanide carbon. We will explore the fundamental electronic principles, dissect the mechanistic implications for cornerstone MCRs like the Ugi and Passerini reactions, and provide validated experimental protocols for researchers, chemists, and drug development professionals. This document is designed to bridge theoretical understanding with practical application, explaining the causality behind experimental observations and empowering scientists to leverage the TMB group for enhanced synthetic efficiency.

The Unique Electronic Character of the Isocyanide Functional Group

The isocyanide, or isonitrile, functional group (-N≡C) is isoelectronic with carbon monoxide and is best described by a combination of resonance structures. This duality confers a unique reactivity profile, rendering the terminal carbon atom both nucleophilic and electrophilic.[1] This amphiphilic nature is central to its utility in organic synthesis.[2]

The dominant resonance form features a formal positive charge on the nitrogen and a negative charge on the carbon, highlighting the carbenic, nucleophilic character of the terminal carbon. This is the key to its participation in the rate-determining steps of many powerful bond-forming reactions.

Caption: Resonance structures of the isocyanide group.

The frontier molecular orbitals further illuminate this behavior; the Highest Occupied Molecular Orbital (HOMO) is a σ orbital centered on the carbon, responsible for its nucleophilic attacks, while the Lowest Unoccupied Molecular Orbital (LUMO) is a π* orbital, allowing it to accept electron density.[2] This electronic configuration is the foundation for its role in the Passerini and Ugi multicomponent reactions, which assemble complex molecules in a single, atom-economical step.[3][4][5]

The 2,4,6-Trimethoxybenzyl (TMB) Group: A Powerful Electron-Donating System

The electronic properties of an aryl isocyanide are profoundly influenced by the substituents on the aromatic ring. The 2,4,6-trimethoxybenzyl group is an exceptionally potent electron-donating system due to the cumulative effects of three methoxy (-OCH₃) substituents.

-

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the benzene ring through the sigma bond framework. This is a relatively weak, distance-dependent effect.[6]

-

Mesomeric (Resonance) Effect (+M): The oxygen lone pairs can delocalize into the aromatic π-system, significantly increasing electron density, particularly at the ortho and para positions.[6] This effect is dominant over the inductive effect.

The presence of three methoxy groups, two of which are ortho and one para to the benzyl attachment point, results in a highly electron-rich aromatic ring. This electron density is relayed through the benzylic methylene (-CH₂-) spacer to the isocyanide moiety, dramatically enhancing the nucleophilicity of the isocyanide carbon.

Quantitative Assessment: Hammett Parameters

The electronic influence of substituents can be quantified using Hammett substituent constants (σ). Electron-donating groups have negative σ values, while electron-withdrawing groups have positive values.[7] While a specific value for the entire 2,4,6-trimethoxybenzyl group is not commonly tabulated, the parameters for the methoxy group itself are highly illustrative.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |

| -H | 0.00 | 0.00 | Neutral Reference |

| -OCH₃ | +0.12 | -0.27 | Strong +M, Weak -I |

| -NO₂ | +0.71 | +0.78 | Strong -M, Strong -I |

| Data compiled from authoritative sources.[8][9] |

The strongly negative σ_p value for the methoxy group underscores its powerful electron-donating character via resonance. In the TMB group, this effect is amplified, creating a system that is exceptionally effective at increasing the electron density of the attached functional group.

Impact on Reactivity in Isocyanide-Based Multicomponent Reactions

The enhanced nucleophilicity of TMB-isocyanides directly translates to increased reaction rates and often higher yields in MCRs. This is best understood by examining the mechanisms of the Passerini and Ugi reactions.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[4][10] The generally accepted mechanism involves the α-addition of the isocyanide to the carbonyl carbon, which is often activated by the carboxylic acid.[4][11]

Caption: Mechanism of the Passerini Reaction.

Causality Explained: The rate-determining step is the nucleophilic attack of the isocyanide on the activated carbonyl carbon.[3] The electron-donating TMB group enriches the isocyanide carbon, making it a more potent nucleophile. This lowers the activation energy of this critical step, accelerating the overall reaction compared to isocyanides bearing electron-neutral (e.g., cyclohexyl) or electron-withdrawing substituents.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is even more powerful, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[5][12] The mechanism proceeds via the initial formation of an imine (or iminium ion), which is then attacked by the isocyanide.[5][13]

Caption: Mechanism of the Ugi Reaction.

Causality Explained: Similar to the Passerini reaction, the crucial step is the isocyanide's nucleophilic addition to the electrophilic iminium carbon.[2][12] Electron-rich aldehydes and highly nucleophilic amines facilitate the reaction.[12] By employing an electronically enriched isocyanide like TMB-isocyanide, the kinetics of the key C-C bond-forming step are significantly enhanced, leading to faster conversions and often cleaner reactions with fewer side products.[14]

Experimental Protocols & Validation

To ensure scientific integrity, the protocols described below are designed as self-validating systems. The synthesis of the isocyanide precursor is followed by its application in a standard Ugi reaction, with characterization steps to confirm the identity and purity of all intermediates and the final product.

Protocol 1: Synthesis of N-(2,4,6-Trimethoxybenzyl)formamide

The isocyanide is typically generated from the corresponding formamide via dehydration. This precursor synthesis is a critical first step.

-

Materials:

-

2,4,6-Trimethoxybenzylamine hydrochloride

-

Ethyl formate

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

Diethyl ether

-

-

Procedure:

-

To a round-bottom flask, add 2,4,6-trimethoxybenzylamine hydrochloride (1.0 eq) and dissolve in methanol (approx. 0.5 M).

-

Add triethylamine (1.1 eq) to the solution to liberate the free amine. Stir for 10 minutes at room temperature.

-

Add ethyl formate (3.0 eq) and equip the flask with a reflux condenser.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting amine is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude formamide.

-

Purify by recrystallization from ethyl acetate/hexanes to obtain N-(2,4,6-trimethoxybenzyl)formamide as a white solid.

-

-

Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Dehydration to 2,4,6-Trimethoxybenzyl Isocyanide

This protocol uses p-toluenesulfonyl chloride (p-TsCl), a more sustainable and practical dehydrating agent compared to phosphorus oxychloride (POCl₃).[15]

Caption: Isocyanide Synthesis Workflow.

-

Materials:

-

N-(2,4,6-Trimethoxybenzyl)formamide (1.0 eq)

-

Triethylamine (2.2 eq)

-

p-Toluenesulfonyl chloride (p-TsCl) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

CAUTION: This reaction should be performed in a well-ventilated fume hood as isocyanides are malodorous and toxic.

-

Dissolve the formamide in anhydrous DCM (approx. 0.2 M) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

-

Add triethylamine, followed by the dropwise addition of a solution of p-TsCl in DCM.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the formamide by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (use a cold trap).

-

-

Validation: The crude isocyanide can be used directly or purified by flash chromatography. Characterize by IR spectroscopy (strong, sharp -N≡C stretch around 2150 cm⁻¹) and use immediately in the subsequent MCR.

Protocol 3: Ugi Four-Component Reaction (U-4CR)

This representative protocol demonstrates the use of the synthesized TMB-isocyanide.

-

Materials:

-

Benzaldehyde (1.0 eq)

-

Benzylamine (1.0 eq)

-

Acetic acid (1.0 eq)

-

2,4,6-Trimethoxybenzyl isocyanide (1.0 eq)

-

Methanol (MeOH) as solvent

-

-

Procedure:

-

In a vial, combine benzaldehyde, benzylamine, and acetic acid in methanol (approx. 1.0 M). Stir for 30 minutes at room temperature to facilitate imine formation.

-

Add the 2,4,6-trimethoxybenzyl isocyanide to the mixture. The reaction is often exothermic.[5]

-

Stir the reaction at room temperature for 12-24 hours. Monitor for product formation by TLC or LC-MS.

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting α-acylamino amide product by flash column chromatography.

-

-

Validation: The structure and purity of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.

Conclusion and Future Outlook

The 2,4,6-trimethoxybenzyl group is not merely a passive substituent; it is a powerful electronic tool for activating the isocyanide functional group. By significantly enhancing the nucleophilicity of the isocyanide carbon through a potent +M effect, the TMB group accelerates the rate-determining steps of key multicomponent reactions. This leads to faster reaction times, often improved yields, and broader applicability in the synthesis of complex molecular scaffolds. For researchers in drug discovery and materials science, understanding and applying this principle allows for the efficient generation of diverse chemical libraries and the construction of intricate target molecules.[14][16] Future work will likely focus on leveraging this electronic activation in asymmetric MCRs and in the development of novel isocyanide-based transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 5. Ugi reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Hammett substituent constants [stenutz.eu]

- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 10. Passerini reaction - Wikipedia [en.wikipedia.org]

- 11. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]

- 14. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

The Emergence of a Versatile Building Block: A Technical Guide to 3,4,5-Trimethoxybenzylisocyanide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3,4,5-Trimethoxybenzylisocyanide, a key reagent in modern synthetic chemistry. We will delve into the historical context of isocyanide discovery, detail the synthetic pathways to this specific compound, and explore its applications, particularly in the realm of multicomponent reactions for drug discovery.

Section 1: The Isocyanide Functionality: A Historical Perspective

The journey of isocyanides, organic compounds containing the –N⁺≡C⁻ functional group, began somewhat notoriously. In 1859, W. Lieke, while attempting to synthesize allyl cyanide, inadvertently produced the first isocyanide, allyl isocyanide.[1] The compound was noted for its overpowering and unpleasant odor, a characteristic that would stigmatize this class of molecules for decades.[1]

Early synthetic methods, such as the reaction of alkyl iodides with silver cyanide, were of historical importance but limited in practical application.[2] A significant advancement came with the development of the carbylamine reaction, also known as the Hofmann isocyanide synthesis, which utilizes the reaction of a primary amine with chloroform and a strong base to generate the isocyanide.[2]

However, the most prevalent and versatile method for isocyanide synthesis today is the dehydration of N-substituted formamides.[1][3] This two-step process, involving the initial formylation of a primary amine followed by dehydration, has become the cornerstone of isocyanide production, enabling the synthesis of a vast array of isocyanides with diverse functionalities.[1][4]

Section 2: Synthesis of this compound: A Modern Approach

While a specific, dated discovery of this compound is not prominently documented in the historical chemical literature, its synthesis follows the well-established modern pathway for isocyanide preparation. The logical and most common synthetic route is a two-step process starting from 3,4,5-trimethoxybenzylamine.

Step 1: Formylation of 3,4,5-Trimethoxybenzylamine

The initial step is the conversion of the primary amine, 3,4,5-trimethoxybenzylamine, to its corresponding formamide, N-(3,4,5-trimethoxybenzyl)formamide. This can be achieved through various formylating agents, with a common and effective method being the use of ethyl formate.

Experimental Protocol: Synthesis of N-(3,4,5-trimethoxybenzyl)formamide

-

Reactants:

-

3,4,5-trimethoxybenzylamine

-

Ethyl formate

-

-

Procedure:

-

In a round-bottom flask, dissolve 3,4,5-trimethoxybenzylamine in an excess of ethyl formate.

-

Heat the mixture at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess ethyl formate under reduced pressure.

-

The resulting crude N-(3,4,5-trimethoxybenzyl)formamide can be purified by recrystallization or column chromatography.

-

Step 2: Dehydration of N-(3,4,5-trimethoxybenzyl)formamide

The crucial step in the synthesis is the dehydration of the formamide to yield the isocyanide. Several reagents are effective for this transformation, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine or pyridine being a widely used and efficient method.[1][3] Other notable dehydrating systems include triphenylphosphine (PPh₃) and iodine, or p-toluenesulfonyl chloride (TsCl) in pyridine.[5][6]

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

N-(3,4,5-trimethoxybenzyl)formamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) as solvent

-

-

Procedure:

-

Dissolve N-(3,4,5-trimethoxybenzyl)formamide in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine or pyridine to the solution.

-

Add phosphorus oxychloride dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for a specified time, monitoring its completion by TLC.

-

Upon completion, quench the reaction by the slow addition of ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by column chromatography on silica gel.

-

Synthetic Pathway Overview

Caption: Synthesis of this compound.

Section 3: The Role of this compound in Multicomponent Reactions

The true synthetic power of this compound is realized in its application in multicomponent reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a complex product, offering high atom economy and efficiency. Isocyanides are stellar participants in some of the most important MCRs, namely the Passerini and Ugi reactions.

The Passerini Reaction

First described by Mario Passerini in 1921, this three-component reaction involves an isocyanide, a carboxylic acid, and an aldehyde or ketone to produce an α-acyloxy amide.[7][8]

The Ugi Reaction